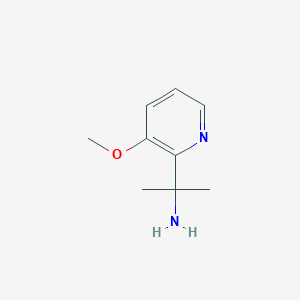

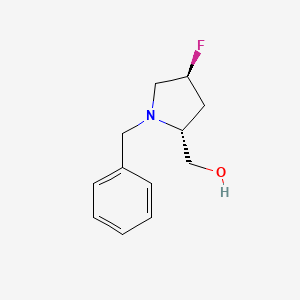

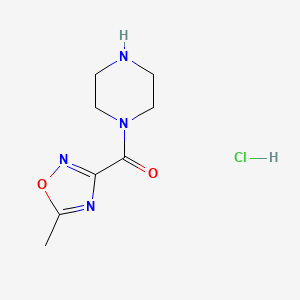

N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine1. The molecular formula of the compound you mentioned is C21H17FN4O2S3.Chemical Reactions Analysis

The chemical reactions of quinoxaline derivatives can vary widely depending on the specific structure of the derivative. Unfortunately, I couldn’t find specific information on the chemical reactions of “N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. The logP, logD, logSw, Hydrogen bond acceptors count, Hydrogen bond donors count, and Polar surface area of a similar compound, N-{3-[(4-fluorophenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide, are 4.766, 4.766, -4.705, 4, 2, and 51.59 respectively4.

Applications De Recherche Scientifique

Cancer Research and Therapeutic Agents

Anticancer Activity and Mechanism of Action

Several quinoxaline derivatives demonstrate potent anticancer properties through mechanisms such as inhibiting tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis. For instance, certain 2-anilino-3-aroylquinolines exhibit remarkable antiproliferative activity against various human cancer cell lines, significantly disrupting tubulin polymerization and effectively binding to β-tubulin at the colchicine binding site, suggesting their potential as therapeutic agents in cancer treatment (Srikanth et al., 2016). Moreover, aminothiazole-paeonol derivatives have been identified with high anticancer potential, particularly against gastric and colorectal adenocarcinomas, showing superior efficacy to 5-fluorouracil in certain contexts (Tsai et al., 2016).

Neurological and Neuropsychiatric Disorders

Potential in Neuropsychiatric and Neurological Treatment

A tetracyclic butyrophenone derivative, acting as a potent antagonist to serotonin 5-HT(2A) and dopamine D2 receptors and inhibiting the serotonin transporter, has shown promise as an orally bioavailable multifunctional drug candidate for treating neuropsychiatric and neurological disorders (Li et al., 2014).

Antibacterial Agents

Development of Antibacterial Compounds

Research into quinoxaline sulfonamides has yielded novel compounds with significant antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting their potential as effective antibacterial agents (Alavi et al., 2017).

Safety And Hazards

Orientations Futures

The future directions for research on quinoxaline derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in various fields1.

Please note that the information provided here is based on the general properties of quinoxaline derivatives and a similar compound, and may not fully apply to “N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide”. For more accurate information, further research and analysis would be needed. If you are working with this compound, please ensure to follow all relevant safety protocols. If this compound is novel, consider publishing your findings to contribute to the scientific community’s understanding of its properties.

Propriétés

IUPAC Name |

N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-29-16-10-12-17(13-11-16)30(27,28)26-21-20(23-15-8-6-14(22)7-9-15)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSYPMQFRYCMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)